molecular formula C9H7N5O2 B14315515 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile CAS No. 112649-32-8

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile

Cat. No.: B14315515
CAS No.: 112649-32-8
M. Wt: 217.18 g/mol
InChI Key: VWSLVMJEIIMURX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile is a heterocyclic compound that belongs to the class of pteridines Pteridines are known for their diverse biological activities and are often found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropteridine derivatives with nitriles in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the pteridine ring .

Scientific Research Applications

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its effects on rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylboronic acid
  • 7-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
  • 2,4-Dimethoxy-5-pyrimidinylboronic acid

Uniqueness

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carbonitrile is unique due to its specific structure and the presence of the nitrile group, which imparts distinct chemical properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar pteridine derivatives .

Properties

CAS No.

112649-32-8

Molecular Formula

C9H7N5O2

Molecular Weight

217.18 g/mol

IUPAC Name

1,3-dimethyl-2,4-dioxopteridine-6-carbonitrile

InChI

InChI=1S/C9H7N5O2/c1-13-7-6(8(15)14(2)9(13)16)12-5(3-10)4-11-7/h4H,1-2H3

InChI Key

VWSLVMJEIIMURX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=C(N=C2C(=O)N(C1=O)C)C#N

Origin of Product

United States

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